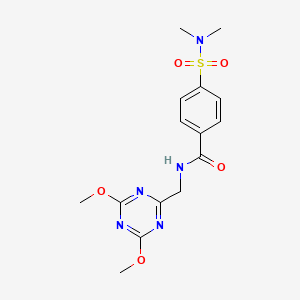![molecular formula C23H17N3OS B2809630 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide CAS No. 921163-03-3](/img/structure/B2809630.png)
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring, which is a fused ring system incorporating both imidazole and thiazole rings . This type of structure is found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-b]thiazole ring attached to a phenyl ring, which is further attached to a naphthamide group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazo[2,1-b]thiazole ring could contribute to its aromaticity and potentially its biological activity .Applications De Recherche Scientifique
Cytotoxicity and Anticancer Potential
- A study synthesized derivatives of 2-(naphthalen-1-yl)-methyl-6-arylimidazo[2,1-b][1,3,4]thiadiazole, investigating their cytotoxicity against various cancer cell lines. Molecular docking supported the potential use of these compounds as EGFR inhibitors, suggesting a role in cancer therapy (Choodamani et al., 2021).
Antimicrobial Activity
- Novel 1,8-naphthalimide derivatives with varying moieties (oxazoline, thiazoline, oxadiazole, thiadiazole, aminotriazole) were developed and exhibited significant antimicrobial activity against a range of bacteria and fungi, indicating potential for the development of new antimicrobials (Khan et al., 2014).
- Imidazo[2,1-b]thiazole derivatives were synthesized and displayed promising antimicrobial properties, particularly against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting their applicability in treating bacterial infections (Ulusoy et al., 2004).
Antioxidant Properties
- Some compounds were evaluated for their antioxidant properties, specifically against lipid peroxidation in rat liver, indicating potential therapeutic applications in managing oxidative stress-related conditions (Kuş et al., 2004).
Photochromic and Fluorescence Behaviors
- Research on novel diarylethenes bearing naphthalimide moiety explored their photochromic fluorescence behaviors, which could be applied in material science for developing optical storage devices or sensors (Orhan, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-15-14-28-23-25-21(13-26(15)23)17-8-4-9-18(12-17)24-22(27)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVLFXDTFSVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2809548.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2809551.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)




![10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2809566.png)

![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)
![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)